Supinoxin

Description

P-p68 Inhibitor RX-5902 is an orally bioavailable small molecule inhibitor of phosphorylated-p68 RNA helicase (P-p68), with potential anti-proliferative and antineoplastic activity. Upon oral administration, P-p68 inhibitor RX-5902 may both inhibit the activity of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein and facilitate the induction of cyclin-dependent kinase inhibitor 1 (p21). This may prevent G2/M cell cycle progression and lead to growth inhibition in tumor cells. P-p68 is overexpressed in various types of solid tumors but absent in normal tissues, and plays a role in tumor progression and metastasis. p21 is a potent cyclin-dependent kinase inhibitor which regulates cell cycle progression and mediates both growth arrest and cellular senescence.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

has antineoplastic activity

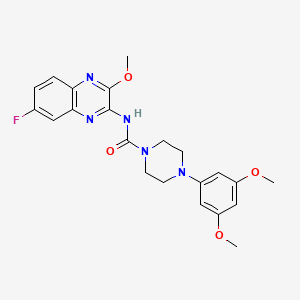

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKPGJJRYRYSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888478-45-3 | |

| Record name | Supinoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888478453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUPINOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU8OM8V5WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Supinoxin's Mechanism of Action in Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Supinoxin (RX-5902) in Small Cell Lung Cancer (SCLC). It consolidates findings from recent preclinical studies, focusing on the core molecular pathways, experimental evidence, and methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Targeting DDX5 to Induce Mitochondrial Dysfunction

This compound exerts its anti-tumor effects in SCLC by targeting the DEAD-box RNA helicase DDX5.[1][2][3] DDX5 is overexpressed in SCLC and plays a crucial role in mitochondrial respiration and the invasive growth of these cancer cells.[1][2][3] this compound specifically targets the phosphorylated form of DDX5 (p-DDX5).[1][2][3]

The prevailing model of this compound's action has been revised based on recent findings in SCLC. The previously suggested mechanism, involving the disruption of the p-DDX5 and β-catenin interaction leading to β-catenin degradation, was not observed in SCLC cells treated with this compound.[1] Instead, the primary mechanism in SCLC involves the inhibition of DDX5's function related to mitochondrial biology.[1][2][4]

This compound's engagement with DDX5 leads to the downregulation of nuclear-encoded mitochondrial genes.[2][3] This impairment of mitochondrial gene expression results in mitochondrial dysfunction, characterized by a reduction in oxidative phosphorylation and cellular respiration.[2][4] The ultimate consequence for the SCLC cells is a depletion of cellular energy, which inhibits proliferation and tumor growth.[2][3]

Quantitative Data Summary

The anti-tumor activity of this compound in SCLC has been quantified through several key experiments, both in vitro and in vivo.

In Vitro Efficacy of this compound in SCLC Cell Lines

| Cell Line | Type | IC50 (nM) |

| H69 | Chemosensitive SCLC | 39.81 ± 4.41 |

| H69AR | Chemoresistant SCLC | 69.38 ± 8.89 |

| Data from proliferation assays.[2] |

In Vivo Efficacy of this compound in SCLC Xenograft Models

| Animal Model | Treatment | Dosage | Duration | Outcome |

| H69AR Xenograft | This compound | 70 mg/kg | 25 days | Significant tumor growth inhibition |

| SCLC PDX | This compound | 70 mg/kg | 39 days | Tumor growth inhibition |

| SCLC PDX | This compound | 70 mg/kg | 8 weeks | Increased survival |

| PDX: Patient-Derived Xenograft.[1][5] |

Key Signaling and Mechanistic Pathways

The following diagrams illustrate the core signaling pathway of this compound in SCLC, the experimental workflow for in vivo studies, and a comparison of the established and previously proposed mechanisms of action.

Caption: this compound's signaling pathway in SCLC.

Caption: Workflow for in vivo SCLC xenograft studies.

Caption: Comparison of this compound's mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's action in SCLC are provided below.

Cell Lines and Culture

-

Cell Lines: Human SCLC cell lines H69 (chemosensitive) and H69AR (adriamycin-resistant) were utilized.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Proliferation Assay

-

Seeding: SCLC cells were seeded in 96-well plates at a specified density.

-

Treatment: After allowing the cells to adhere overnight, they were treated with a range of this compound concentrations.

-

Incubation: Cells were incubated for a period of 72 hours.

-

Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[2]

Soft Agar Colony Formation Assay

-

Base Layer: A layer of 0.6% agar in complete medium was prepared in 6-well plates.

-

Cell Layer: SCLC cells were suspended in 0.3% agar in complete medium and seeded on top of the base layer.

-

Treatment: this compound at the IC50 concentration was included in the cell layer.

-

Incubation: Plates were incubated for 2-3 weeks, with the addition of fresh medium to prevent drying.

-

Staining and Counting: Colonies were stained with crystal violet and counted.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice, such as NOD-Rag1null IL2rgnull (NRG) mice, were used.[5]

-

Tumor Implantation:

-

For cell line-derived xenografts, H69AR cells were subcutaneously injected into the flanks of the mice.

-

For patient-derived xenografts (PDX), tumor fragments were implanted subcutaneously.

-

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered, for example, as a slurry in saline with 10% DMSO, at doses ranging from 17.5 to 70 mg/kg.[5] The vehicle was administered to the control group.

-

Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers. Mouse body weight was also monitored to assess toxicity.

-

Endpoint: The study continued for a predetermined period (e.g., 25-39 days), or until tumors reached a maximum allowable size, at which point the mice were euthanized.[5] For survival studies, mice were monitored until the study endpoint.

RNA Sequencing (RNA-seq) Analysis

-

Sample Preparation: H69AR cells were treated with this compound or a vehicle control.

-

RNA Extraction: Total RNA was extracted from the cells using a standard kit.

-

Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced to generate a significant number of mapped reads (e.g., ~33 x 10^7 mapped reads per replicate).

-

Data Analysis: Differentially expressed genes between the this compound-treated and control groups were identified. A comparison was made with data from DDX5 knockdown experiments to identify commonly regulated transcripts. A false discovery rate (FDR) of <0.05 was used to determine significance.[2]

Cellular Respiration Measurement

-

Assay: Oxygen consumption rates (OCR) were measured using a Seahorse XFe24 metabolic flux analyzer.

-

Procedure: H69AR cells were seeded in Seahorse XF plates and treated with this compound or vehicle. OCR was measured under basal conditions and in response to mitochondrial stressors.[5]

References

- 1. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests - One Health Initiative [onehealthinitiative.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphorylated p68 RNA Helicase in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DEAD-box RNA helicase p68 (DDX5) is a critical regulator of gene expression and is increasingly implicated in cancer development and progression. Its function is intricately modulated by post-translational modifications, with phosphorylation emerging as a key event in driving oncogenic signaling. This technical guide provides an in-depth exploration of the function of phosphorylated p68 in cancer, detailing its involvement in key signaling pathways, its impact on cellular processes, and the experimental methodologies used to investigate its role. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting p68 and its associated pathways in oncology.

Introduction to p68 RNA Helicase and its Phosphorylation

p68, a prototypical member of the DEAD-box family of RNA helicases, is involved in virtually all aspects of RNA metabolism, including transcription, splicing, and miRNA processing.[1] Beyond its canonical role as an RNA helicase, p68 functions as a transcriptional co-activator for a multitude of transcription factors, including hormone receptors (estrogen and androgen receptors), p53, and β-catenin.[1][2] Its expression is frequently dysregulated in various cancers, and this altered expression is often coupled with changes in its post-translational modification status, most notably phosphorylation.[1][2]

Phosphorylation of p68 on specific tyrosine and serine/threonine residues acts as a molecular switch, dictating its subcellular localization, protein-protein interactions, and enzymatic activity. Tyrosine phosphorylation, in particular, is strongly associated with cancer progression, promoting epithelial-mesenchymal transition (EMT), cell proliferation, and migration.[3][4]

Key Signaling Pathways Involving Phosphorylated p68

Phosphorylated p68 is a central node in several oncogenic signaling pathways. The following diagrams illustrate its key interactions and downstream effects.

PDGF Signaling and EMT

Platelet-derived growth factor (PDGF) signaling leads to the tyrosine phosphorylation of p68, a critical step in promoting EMT, a process that enhances cancer cell motility and invasion.[4]

Wnt/β-catenin Signaling

Phosphorylated p68 can also potentiate Wnt/β-catenin signaling, a pathway fundamental to development and frequently dysregulated in cancer. p-p68 can promote the nuclear translocation of β-catenin, leading to the transcription of Wnt target genes.

Quantitative Data on Phosphorylated p68 in Cancer

The following tables summarize key quantitative findings on the expression and functional impact of phosphorylated p68 in various cancers.

| Cancer Type | Finding | Fold Change / % Change | p-value | Reference |

| Prostate Cancer | Increased p68 expression in cancer vs. benign tissue | - | p = 0.008 | [2] |

| Prostate Cancer | Reduction in PSA mRNA with p68 RNAi | ~40% decrease | - | [1] |

| Prostate Cancer | Reduction in AR mRNA with p68 RNAi | ~60% decrease | - | [1] |

| Prostate Cancer | Co-expression of AR, β-catenin, and p68 on luciferase activity | 8-fold increase | p < 0.0057 | [5] |

| Prostate Cancer | Attenuation of β-catenin recruitment with p68 depletion | 1.1-fold decrease | p < 0.0023 | [5] |

| Breast Cancer | High p68 expression correlation with low overall survival | - | - | [6] |

| HNSC & Breast Cancer | Increased pS480-DDX5 in tumor vs. normal tissue | - | p < 0.05 | [7] |

| Cervical Cancer | Enhanced cell migration with p68 overexpression (24h) | Significant increase | p < 0.05 | [1][3] |

| Cervical Cancer | Enhanced cell migration with p68 overexpression (48h) | Significant increase | p < 0.01 | [1][3] |

| Functional Assay | Effect of Phosphorylated p68 | Quantitative Measurement | Reference |

| Cell Migration | |||

| Scratch Assay (Cervical Cancer) | Increased wound closure at 24h | Statistically significant | [1][3] |

| Scratch Assay (Cervical Cancer) | Increased wound closure at 48h | Statistically significant | [1][3] |

| Transcriptional Regulation | |||

| Luciferase Reporter (Prostate Cancer) | Co-activation of Androgen Receptor | 8-fold increase in activity | [5] |

| Protein-Protein Interaction | |||

| ChIP (Prostate Cancer) | Recruitment of β-catenin to PSA promoter | 1.1-fold decrease upon p68 depletion | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study phosphorylated p68.

Immunoprecipitation and Western Blotting for Phospho-p68

This protocol is for the immunoprecipitation of p68 followed by Western blotting to detect its phosphorylation status.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-p68 antibody

-

Anti-phospho-tyrosine or site-specific phospho-p68 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Clarification: Centrifuge lysate to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Incubate the lysate with anti-p68 antibody overnight at 4°C.

-

Bead Binding: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Washing: Wash the beads 3-5 times with wash buffer.

-

Elution: Elute the protein from the beads using elution buffer.

-

SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-tyrosine or site-specific phospho-p68 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

In Vitro Kinase Assay

This protocol details an in vitro assay to determine if a specific kinase can phosphorylate p68.

Materials:

-

Recombinant purified p68 protein

-

Active recombinant kinase

-

Kinase buffer

-

ATP (including γ-³²P-ATP for radioactive detection or "cold" ATP for Western blot detection)

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant p68, active kinase, and kinase buffer.

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis:

-

Radioactive Detection: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into p68.

-

Western Blot Detection: Separate the proteins by SDS-PAGE and perform a Western blot using a phospho-specific p68 antibody.

-

Cell Migration and Invasion Assays

These assays are used to assess the effect of p68 phosphorylation on cell motility.

4.3.1. Scratch (Wound Healing) Assay

Materials:

-

Cells cultured to a confluent monolayer in a multi-well plate

-

Pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Create Wound: Create a "scratch" in the cell monolayer with a pipette tip.

-

Wash: Gently wash the cells to remove dislodged cells.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

4.3.2. Transwell Invasion Assay

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other extracellular matrix components

-

Serum-free and serum-containing media

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Coat Inserts: Coat the top of the Transwell membrane with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove Non-invading Cells: Use a cotton swab to gently remove the cells from the upper surface of the membrane.

-

Stain and Visualize: Fix and stain the cells that have invaded to the lower surface of the membrane.

-

Quantification: Count the number of stained cells in several fields of view to quantify invasion.

Luciferase Reporter Assay

This assay measures the effect of p68 on the transcriptional activity of a specific promoter.

Materials:

-

Cells

-

Luciferase reporter plasmid containing the promoter of interest

-

Expression plasmid for p68 (and its phospho-mutants)

-

Transfection reagent

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect cells with the luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase), and the p68 expression plasmid.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if p68 is recruited to specific DNA sequences in the genome.

Materials:

-

Formaldehyde

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-p68 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR

Procedure:

-

Cross-linking: Cross-link proteins to DNA with formaldehyde.

-

Quenching: Quench the cross-linking reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-p68 antibody.

-

Bead Capture: Capture the antibody-protein-DNA complexes with Protein A/G beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use quantitative PCR with primers specific to the target DNA region to determine the enrichment of that region in the p68 immunoprecipitate compared to an input control.

Conclusion and Future Directions

The phosphorylation of p68 RNA helicase is a critical event that drives multiple oncogenic processes, making it an attractive target for cancer therapy. This guide has provided a comprehensive overview of the signaling pathways involving phosphorylated p68, quantitative data supporting its role in cancer, and detailed protocols for its study. Future research should focus on further elucidating the upstream kinases and downstream effectors of p68 phosphorylation in different cancer contexts. The development of specific inhibitors that target the phosphorylation of p68 or its interaction with downstream partners holds significant promise for novel anti-cancer strategies.

References

- 1. p68 prompts the epithelial-mesenchymal transition in cervical cancer cells by transcriptionally activating the TGF-β1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p68 prompts the epithelial-mesenchymal transition in cervical cancer cells by transcriptionally activating the TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High resolution profiling of cell cycle-dependent protein and phosphorylation abundance changes in non-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Supinoxin (RX-5902): A Technical Guide to its Discovery, Synthesis, and Dual-Mechanism Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Supinoxin (RX-5902) is a novel, orally bioavailable small molecule that has demonstrated significant preclinical anticancer activity in a range of solid tumors, including triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC). Initially identified through the screening of novel quinoxalinyl-piperazine compounds, this compound has emerged as a promising therapeutic candidate with a multifaceted mechanism of action. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, along with a detailed exploration of its two proposed primary mechanisms of action: the inhibition of the phosphorylated p68 (DDX5)/β-catenin signaling pathway and the disruption of mitochondrial respiration. This document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of its molecular interactions and experimental workflows.

Discovery and Synthesis

This compound, chemically known as 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, was identified as a potent anticancer agent during a screening of novel quinoxalinyl-piperazine derivatives.[1] In this initial screening, it was designated as compound 25.[1][2]

Synthesis of this compound (RX-5902)

The synthesis of this compound is detailed in patent literature, specifically in patent US 8,598,173 B2 as compound 89. The synthesis involves the reaction of Ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate with 1-(3,5-dimethoxyphenyl)piperazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate and 1-(3,5-dimethoxyphenyl)piperazine are reacted in an appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from several hours to overnight, to ensure the completion of the reaction.

-

Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified using silica gel column chromatography. A common eluent system for this purification is a mixture of n-hexane and ethyl acetate.

-

Final Product: The fractions containing the desired product are collected and the solvent is evaporated to yield 1-[(6-Fluoro-3-methoxyquinoxalin-2-yl)aminocarbonyl]-4-(3,5-dimethoxyphenyl)piperazine (this compound). The identity and purity of the final compound are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The anticancer effects of this compound are attributed to at least two distinct, and potentially cell-type dependent, mechanisms of action.

Inhibition of the p-p68/β-Catenin Signaling Pathway

The most extensively studied mechanism of this compound involves its interaction with the phosphorylated form of the DEAD-box RNA helicase p68 (also known as DDX5).[3] Phosphorylated p68 (p-p68) plays a crucial role in the nuclear translocation of β-catenin, a key effector in the Wnt signaling pathway, which is often dysregulated in cancer.[4][5]

This compound is a first-in-class inhibitor of p-p68.[6][7] It has been shown to directly bind to Y593 phosphorylated-p68.[2] This binding interferes with the interaction between p-p68 and β-catenin, thereby preventing the nuclear shuttling of β-catenin.[5] The subsequent decrease in nuclear β-catenin leads to the downregulation of its target genes, which are critical for cancer cell proliferation and survival, such as c-Myc and cyclin D1.[2][4] This mechanism has been well-documented in triple-negative breast cancer models.[5][7]

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Role of DDX5 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence has identified the DEAD-box RNA helicase DDX5 as a critical player in the pathogenesis of TNBC. This technical guide provides a comprehensive overview of the role of DDX5 in TNBC, detailing its involvement in key oncogenic signaling pathways, its impact on cellular processes, and its potential as a therapeutic target. We present quantitative data in structured tables, detailed experimental protocols for studying DDX5, and visual representations of key pathways and workflows to facilitate a deeper understanding and guide future research and drug development efforts.

Introduction: DDX5 as a Key Regulator in TNBC

DDX5, also known as p68, is an ATP-dependent RNA helicase involved in virtually all aspects of RNA metabolism, including transcription, splicing, and miRNA processing.[1] In the context of cancer, DDX5 has been shown to function as a proto-oncogene, with elevated expression observed in various malignancies, including breast cancer.[2] Particularly in TNBC, a subtype characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, DDX5 plays a pivotal role in driving tumor progression.[2]

Studies have demonstrated that higher DDX5 protein levels are found in triple-negative basal-like tumors compared to other breast cancer subtypes.[2] Its expression is strongly correlated with markers of proliferation such as Ki67 and with the epidermal growth factor receptor (EGFR), both of which are associated with poor prognosis in TNBC.[2][3] This guide will delve into the molecular mechanisms through which DDX5 exerts its oncogenic functions in TNBC.

Quantitative Data on DDX5 in Triple-Negative Breast Cancer

The following tables summarize key quantitative findings related to DDX5 expression and function in TNBC, providing a basis for comparative analysis and highlighting its clinical relevance.

Table 1: Correlation of DDX5 Expression with Clinicopathological Markers in TNBC

| Marker | Correlation with DDX5 | Significance | Reference |

| Ki67 | Positive | Indicates a role for DDX5 in cell proliferation. | [2][3] |

| EGFR | Positive | Suggests a link between DDX5 and growth factor signaling. | [2][3] |

| CD44 | Positive (in basal subtypes) | Implies involvement in cancer stem cell-like properties. | [2] |

| Tumor Stage | Inverse | An unexpected finding that may require further investigation. | [4] |

Table 2: Impact of DDX5 Inhibition or Knockdown on TNBC Cell Proliferation

| Cell Line | Method of Inhibition | Effect on Proliferation | Quantitative Value | Reference |

| MDA-MB-453 | shRNA knockdown (90%) | Inhibition | 5- to 10-fold inhibition | [1] |

| SK-BR-3 | shRNA knockdown (90%) | Inhibition | 5- to 10-fold inhibition | [1] |

| MDA-MB-231 | RX-5902 (Supinoxin) | Inhibition | IC50: 18 nM to > 10 µM (sensitive lines avg. 56 nM) | [2] |

| Various TNBC Cell Lines | RX-5902 (this compound) | Inhibition | Average IC50 of 56 nM in sensitive cell lines | [2] |

| HCT116 (colorectal cancer) | siRNA knockdown (~90%) | Increased G1 phase, reduced S-phase | Not specified for TNBC | [1] |

Signaling Pathways Involving DDX5 in TNBC

DDX5 is a central node in several signaling pathways that are critical for TNBC progression. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

The AURKAIP1/DDX5/β-Catenin Signaling Axis

The Aurora kinase A interacting protein 1 (AURKAIP1) has been shown to stabilize DDX5 by preventing its ubiquitination and subsequent degradation. This stabilization of DDX5 leads to the activation of the Wnt/β-catenin signaling pathway, a crucial pathway in TNBC development.[5][6] DDX5 acts as a co-activator for β-catenin, promoting the transcription of downstream target genes like c-Myc and Cyclin D1, which drive cell proliferation.[5][6]

Caption: The AURKAIP1/DDX5/β-catenin signaling pathway in TNBC.

DDX5 as a Co-activator for Fra-1

The transcription factor Fos-related antigen 1 (Fra-1), a member of the activator protein 1 (AP-1) family, is overexpressed in TNBC and is a key driver of tumor growth.[2][7] DDX5 has been identified as a major interacting partner of Fra-1, enhancing its transcriptional activity and promoting Fra-1-driven cell proliferation.[2][7]

Caption: DDX5 enhances Fra-1 transcriptional activity in TNBC.

DDX5 in the Regulation of E2F-Mediated Transcription

DDX5 plays a crucial role in the G1-S phase transition of the cell cycle by directly regulating the expression of genes involved in DNA replication.[1][8] It achieves this by promoting the recruitment of RNA Polymerase II to the promoters of E2F-regulated genes.[1][8][9] This function is particularly important in breast cancer cells where the DDX5 locus is frequently amplified.[1][8]

Caption: DDX5 promotes G1-S transition via E2F-regulated genes.

DDX5 and miRNA Biogenesis

DDX5 is involved in the processing of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression. In basal breast cancer cells, DDX5 regulates a subset of miRNAs, including the oncomiR miR-182.[3][4] By promoting the maturation of miR-182, DDX5 contributes to the reorganization of the actin cytoskeleton, a process essential for cell motility and metastasis.[3][4]

Caption: DDX5-mediated regulation of miR-182 and the actin cytoskeleton.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DDX5 in TNBC.

Western Blotting for DDX5 Protein Expression

Objective: To determine the expression levels of DDX5 protein in TNBC cell lines or patient tissues.

Protocol:

-

Sample Preparation:

-

For cell lines: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tissues: Homogenize tissue samples in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Load samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against DDX5 (e.g., rabbit anti-DDX5) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

-

Use a loading control, such as β-actin, to normalize for protein loading.

-

siRNA-Mediated Knockdown of DDX5

Objective: To investigate the functional consequences of reduced DDX5 expression in TNBC cells.

Protocol:

-

Cell Seeding:

-

Seed TNBC cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transfection:

-

Prepare a mixture of siRNA targeting DDX5 (or a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Add the transfection complex to the cells and incubate for 48-72 hours.

-

-

Validation of Knockdown:

-

Harvest cells and assess DDX5 mRNA levels by qRT-PCR and protein levels by Western blotting to confirm knockdown efficiency.

-

-

Functional Assays:

-

Perform cell proliferation assays (e.g., MTT or colony formation), migration/invasion assays (e.g., Transwell assay), or other relevant functional assays.

-

Chromatin Immunoprecipitation (ChIP) for DDX5 Binding to Promoters

Objective: To determine if DDX5 directly binds to the promoter regions of target genes (e.g., E2F-regulated genes).

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA in TNBC cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with an antibody against DDX5 or a control IgG.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Quantify the amount of precipitated DNA corresponding to specific promoter regions using quantitative PCR (qPCR) with primers flanking the putative DDX5 binding sites.

-

Dual-Luciferase Reporter Assay for Transcriptional Activity

Objective: To measure the effect of DDX5 on the transcriptional activity of a specific promoter (e.g., a promoter containing Fra-1 binding sites).

Protocol:

-

Plasmid Construction and Transfection:

-

Clone the promoter of interest upstream of a firefly luciferase reporter gene in a suitable vector.

-

Co-transfect TNBC cells with the reporter plasmid, a Renilla luciferase control plasmid (for normalization), and expression vectors for DDX5 and/or the transcription factor of interest (e.g., Fra-1).

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially in the same lysate using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity between different experimental conditions to determine the effect of DDX5 on promoter activity.

-

Conclusion and Future Directions

DDX5 has emerged as a significant driver of TNBC progression, influencing cell proliferation, metastasis, and key oncogenic signaling pathways. The quantitative data and signaling pathways detailed in this guide underscore its potential as a valuable biomarker and a promising therapeutic target. The development of small molecule inhibitors, such as RX-5902 (this compound), which is currently in clinical trials, represents a tangible step towards targeting DDX5 in the clinic.

Future research should focus on further elucidating the complex regulatory networks involving DDX5, including its interactions with other RNA-binding proteins and non-coding RNAs. A deeper understanding of the mechanisms underlying the inverse correlation between DDX5 expression and tumor stage is also warranted. Ultimately, a comprehensive understanding of DDX5 biology will be instrumental in the development of novel and effective therapeutic strategies for patients with triple-negative breast cancer.

References

- 1. DDX5 Regulates DNA Replication And Is Required For Cell Proliferation In A Subset Of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA helicase DDX5 regulates microRNA expression and contributes to cytoskeletal reorganization in basal breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. AURKAIP1 actuates tumor progression through stabilizing DDX5 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous interaction profiling identifies DDX5 as an oncogenic coactivator of transcription factor Fra-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DDX5 regulates DNA replication and is required for cell proliferation in a subset of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Supinoxin (RX-5902): A Targeted Approach to Cancer Therapy Through p-p68 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Supinoxin (RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of phosphorylated p68 RNA helicase (p-p68).[1][2][3] Initially developed as a modulator of the Wnt/β-catenin signaling pathway, its mechanism of action is a subject of evolving research, with recent evidence pointing towards a significant role in the inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new avenues in cancer therapy.

Introduction: The Role of p68 (DDX5) in Cancer

The DEAD-box RNA helicase p68, also known as DDX5, is a multifunctional protein implicated in various cellular processes, including RNA processing, transcription, and signal transduction.[4][5][6] Its phosphorylated form, p-p68, is selectively overexpressed in a variety of solid tumors, including breast, colon, ovarian, and lung cancers, while being largely absent in normal tissues.[3] This differential expression makes p-p68 an attractive target for cancer therapy.

Elevated p-p68 levels are associated with tumor progression, metastasis, and chemoresistance.[7] It has been shown to act as a co-activator for several key oncogenic transcription factors, including β-catenin, estrogen receptor-alpha (ERα), and the androgen receptor, thereby promoting the expression of genes involved in cell proliferation and survival such as cyclin D1 and c-Myc.[5][6]

This compound (RX-5902): Mechanism of Action

This compound is a novel therapeutic agent that specifically targets the phosphorylated form of p68 at tyrosine 593 (Y593).[8] Its mechanism of action has been a subject of investigation, with two prominent theories emerging from preclinical studies.

Inhibition of the Wnt/β-catenin Signaling Pathway (The Prevailing Model)

The initially proposed and widely cited mechanism of action for this compound involves its interference with the Wnt/β-catenin signaling pathway.[9] In this model, this compound binds to p-p68 and disrupts its interaction with β-catenin.[10] This disruption prevents the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes.[11][12] The subsequent decrease in nuclear β-catenin leads to reduced expression of downstream targets like c-Myc and cyclin D1, ultimately resulting in cell cycle arrest and apoptosis.[10]

Inhibition of Mitochondrial Respiration (An Emerging Model)

More recent research, particularly in the context of small-cell lung cancer (SCLC), has challenged the prevailing model.[9][13] Studies published in 2025 suggest that this compound's anti-tumor effects may be independent of its influence on β-catenin localization.[13][14] Instead, this emerging model posits that this compound inhibits mitochondrial respiration, leading to a reduction in cellular energy levels.[15] This effect is believed to be mediated through DDX5, though the precise molecular interactions are still under investigation.[15] This new evidence suggests that this compound may have a broader and more fundamental impact on cancer cell metabolism.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | Sensitive Cell Lines (panel of 18) | 56 (average) | [10][11] |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, Cal-51, HCC-1806, MDA-MB-468 | 10 - 20 | [1] |

| Renal Cell Carcinoma | Panel of 10 cell lines | 39 (average) | [8] |

| Small-Cell Lung Cancer (SCLC) | H69 (chemo-sensitive), H69AR (chemo-resistant) | Not specified, but inhibits proliferation | [9][15] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Tumor Growth Delay (TGD) | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 160, 320, 600 mg/kg, once weekly for 3 weeks (oral) | TGI: 55.7%, 80.29%, 94.58% respectively | [1] |

| Renal Cell Carcinoma | Caki-1 | 160 mg/kg, weekly for 4 weeks | TGD: 75% | [8] |

| Renal Cell Carcinoma | Caki-1 | 50-70 mg/kg, daily (5 days on/2 off) for 3 weeks | TGI: 80% and 96% | [8] |

| Small-Cell Lung Cancer (SCLC) | Patient-Derived Xenograft (PDX) | 70 mg/kg | Improved survival and inhibited tumor growth | [9][14] |

| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Humanized Mouse Model (with Nivolumab) | Not specified | TGI: 85% (combination) vs 32% (immunotherapy alone) | [16] |

Table 3: Clinical Trial Data for this compound

| Phase | Cancer Type | Key Findings | Reference(s) |

| Phase I | Solid Tumors | Safe and well-tolerated at the recommended Phase II dose (250mg daily, 5 days on/2 off). Initial signs of clinical activity observed. | [16][17] |

| Phase Ib/IIa | Advanced Triple-Negative Breast Cancer | Stable disease in 5 of 11 patients after two cycles. One patient showed a tumor reduction of 18.2%. | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

96-well opaque-walled multiwell plates

-

This compound (RX-5902) stock solution

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the this compound dilutions (and a vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Assay)

This real-time assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

-

Materials:

-

Cancer cell lines

-

Culture medium

-

96-well plates

-

This compound (RX-5902)

-

IncuCyte® Caspase-3/7 Green Reagent (Sartorius)

-

IncuCyte® Live-Cell Analysis System

-

-

Protocol:

-

Seed cells in a 96-well plate.

-

Add the IncuCyte® Caspase-3/7 Green Reagent to the culture medium.

-

Treat cells with various concentrations of this compound.

-

Place the plate inside the IncuCyte® system.

-

Acquire images at regular intervals (e.g., every 2-4 hours) over a period of 24-72 hours.

-

Analyze the images using the IncuCyte® software to quantify the green fluorescent signal, which is proportional to the number of apoptotic cells.

-

Western Blotting for Nuclear β-catenin

This technique is used to detect and quantify the amount of β-catenin that has translocated to the nucleus.

-

Materials:

-

Treated and untreated cancer cells

-

Nuclear and cytoplasmic extraction kits (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-β-catenin, anti-lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

-

Determine the protein concentration of each fraction.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-β-catenin antibody, along with antibodies for nuclear and cytoplasmic markers.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative amount of nuclear β-catenin.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or NOD-scid gamma mice)

-

Cancer cell line or patient-derived tumor tissue for implantation

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

-

Protocol:

-

Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) orally according to the specified dosing schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) or tumor growth delay (TGD) to assess efficacy.

-

Experimental Workflows

The investigation of this compound's efficacy typically follows a logical progression from in vitro to in vivo studies.

Conclusion and Future Directions

This compound (RX-5902) is a promising anti-cancer agent with a unique targeting mechanism directed at p-p68. While the initial focus was on its role as an inhibitor of the Wnt/β-catenin pathway, emerging evidence suggests a more complex mechanism involving the modulation of mitochondrial respiration. This dual activity, if confirmed, could position this compound as a multifaceted therapeutic capable of overcoming certain forms of chemoresistance. The preclinical data are robust, demonstrating significant anti-tumor activity in various cancer models, particularly in triple-negative breast cancer and renal cell carcinoma. Early clinical data have shown a favorable safety profile and preliminary signs of efficacy.

Future research should focus on elucidating the precise molecular details of this compound's interaction with DDX5 and its impact on mitochondrial function. Further investigation into its immunomodulatory properties, especially in combination with checkpoint inhibitors, is also warranted. As our understanding of this compound's mechanism of action deepens, so too will our ability to identify patient populations most likely to benefit from this innovative targeted therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RX-5902 (this compound) - Chemietek [chemietek.com]

- 4. e-century.us [e-century.us]

- 5. tandfonline.com [tandfonline.com]

- 6. The role of DEAD‐box RNA helicase p68 (DDX5) in the development and treatment of breast cancer | Semantic Scholar [semanticscholar.org]

- 7. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer DNA repair, immune suppression, cancer metabolic control, virus infection promotion, and human microbiome (microbiota) negative influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Downstream Targets of Supinoxin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supinoxin (RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of the phosphorylated form of the DEAD-box RNA helicase p68 (DDX5).[1][2] Phosphorylated p68 is selectively overexpressed in various cancer cells and is implicated in tumor progression and metastasis, making it a promising therapeutic target.[1][3] this compound has demonstrated potent anti-proliferative activity in a range of cancer models, including triple-negative breast cancer (TNBC), small-cell lung cancer (SCLC), and renal cell carcinoma.[4][5][6] This technical guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action.

Core Signaling Pathways and Downstream Targets

The mechanism of action of this compound has been elucidated through two primary signaling pathways, with downstream effects converging on the inhibition of cancer cell proliferation and survival.

Inhibition of the Wnt/β-catenin Signaling Pathway

The most extensively characterized mechanism of this compound involves the inhibition of the Wnt/β-catenin signaling pathway.[7] this compound directly binds to phosphorylated p68 (p-p68) at tyrosine 593 (Tyr593).[3][8] This interaction is crucial as p-p68 acts as a co-activator of β-catenin, facilitating its nuclear translocation and subsequent activation of target gene transcription.[9][10]

By binding to p-p68, this compound disrupts the p-p68/β-catenin complex, leading to a reduction in nuclear β-catenin levels.[11] This, in turn, downregulates the expression of key oncogenes and cell cycle regulators that are transcriptional targets of β-catenin.

Key Downstream Targets of the this compound-p68-β-catenin Axis:

-

c-Myc: A proto-oncogene that plays a critical role in cell cycle progression, apoptosis, and cellular transformation. This compound treatment has been shown to decrease c-Myc protein levels.[12]

-

Cyclin D1: A key regulator of the G1/S phase transition in the cell cycle. Its downregulation by this compound contributes to cell cycle arrest.[8][12]

-

MCL-1: An anti-apoptotic protein. Its decreased expression upon this compound treatment is associated with the induction of apoptosis.[6][11]

-

p-c-Jun: The phosphorylated form of c-Jun, a component of the AP-1 transcription factor complex involved in cell proliferation and survival.[8][12]

Inhibition of Mitochondrial Respiration

More recent studies, particularly in the context of small-cell lung cancer (SCLC), have proposed an alternative or additional mechanism of action for this compound that is independent of the β-catenin pathway.[12] This research suggests that in SCLC cells, this compound does not alter the localization of β-catenin or the expression of its downstream targets.[12][13]

Instead, this compound was found to inhibit mitochondrial respiration by downregulating the expression of genes essential for oxidative phosphorylation.[12][14] This leads to a reduction in cellular energy levels (ATP), ultimately inhibiting tumor progression.[12][15] This effect is still dependent on the interaction with DDX5, indicating that DDX5 plays a crucial role in regulating mitochondrial function in SCLC.[12][14]

Key Downstream Effects on Mitochondrial Function:

-

Downregulation of Mitochondrial Genes: this compound treatment leads to a decreased expression of genes involved in the oxidative phosphorylation pathway.[12]

-

Impaired Cellular Respiration: The inhibition of mitochondrial gene expression results in compromised mitochondrial function and a blockage of cellular respiration.[12][14]

-

Reduced Cellular Energy: The ultimate consequence is a decrease in ATP production, which is critical for the high energy demands of cancer cells.[12][15]

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various Human Cancer Cell Lines | Various | 10 - 20 | [6][8] |

| Sensitive TNBC Cell Lines | Triple-Negative Breast Cancer | 56 (average) | [11] |

| H69 | Small-Cell Lung Cancer | 39.81 ± 4.41 | [12] |

| H69AR (chemo-resistant) | Small-Cell Lung Cancer | 69.38 ± 8.89 | [12] |

| Renal Cancer Cell Lines | Renal Cell Carcinoma | 39 (average) | [4] |

Table 2: In Vivo Anti-tumor Activity of this compound

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |

| MDA-MB-231 Xenograft (TNBC) | 160, 320, 600 mg/kg (oral) | 54.4%, 84.4%, 100% TGI respectively | [16][17] |

| Caki-1 Xenograft (Renal) | 160 mg/kg (weekly) | 75% Tumor Growth Delay (TGD) | [4] |

| Caki-1 Xenograft (Renal) | 50, 70 mg/kg (daily, 5 days on/2 off) | 80%, 96% TGI respectively | [4] |

| H69AR Xenograft (SCLC) | 17.5, 35, 70 mg/kg | Significant tumor growth inhibition, most striking at 70 mg/kg | [12] |

| SCLC Patient-Derived Xenograft (PDX) | 70 mg/kg | Improved survival and inhibited tumor growth | [12] |

| TNBC Patient-Derived Xenograft (PDX) | 60 mg/kg (oral, 5 days on/2 off) | 47.97% - 84.14% TGI | [18] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to determine the downstream effects of this compound.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay is used to determine the IC50 value of this compound in cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Expression

This technique is used to measure the levels of specific proteins (e.g., β-catenin, c-Myc, Cyclin D1) in cells following this compound treatment.

-

Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours). Harvest and lyse the cells to extract total protein. For nuclear protein analysis, perform nuclear fractionation.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.[19]

Immunofluorescence for Protein Localization

This method is used to visualize the subcellular localization of proteins, such as the nuclear translocation of β-catenin.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a specified time (e.g., 24 hours).[12]

-

Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Immunostaining: Block non-specific binding sites. Incubate the cells with a primary antibody against the protein of interest (e.g., β-catenin). Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips onto microscope slides.

-

Microscopy: Visualize the cells using a fluorescence microscope. The location of the fluorescent signal indicates the subcellular localization of the target protein.[12]

RNA Sequencing (RNA-Seq)

RNA-Seq is employed for a global analysis of gene expression changes induced by this compound.

-

Cell Treatment and RNA Extraction: Treat cells with or without this compound. Isolate total RNA from the cells.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment.[13] Gene set enrichment analysis (GSEA) can then be used to identify affected biological pathways, such as oxidative phosphorylation.[12]

Conclusion

This compound is a promising anti-cancer agent with a multifaceted mechanism of action centered on the inhibition of the p68 RNA helicase. The downstream consequences of this inhibition appear to be context-dependent. In TNBC and other cancer types, the primary effect is the disruption of the Wnt/β-catenin signaling pathway, leading to cell cycle arrest and apoptosis. In SCLC, the dominant effect seems to be the impairment of mitochondrial respiration and cellular energetics. This dual-mode of action highlights the potential for this compound to be effective across a range of malignancies. Further research is warranted to fully elucidate the interplay between these two pathways and to identify biomarkers that can predict patient response to this compound therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance the development of this novel therapeutic agent.

References

- 1. RX-5902 (this compound) - Chemietek [chemietek.com]

- 2. ascopubs.org [ascopubs.org]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests - One Health Initiative [onehealthinitiative.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bionews.com [bionews.com]

- 8. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 10. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Supinoxin (RX-5902): A Modulator of the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Supinoxin (RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of the RNA helicase p68 (DDX5).[1][2] Initially identified for its role in attenuating the Wnt/β-catenin signaling pathway, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC).[2][3][4] Emerging evidence also points to its ability to modulate the tumor microenvironment (TME), enhancing anti-tumor immunity and potentiating the effects of immune checkpoint inhibitors.[5][6] More recent studies have uncovered a novel mechanism of action in SCLC, involving the inhibition of mitochondrial respiration.[3][7][8] This guide provides a comprehensive technical overview of this compound's impact on the TME, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows.

Mechanism of Action

This compound's primary molecular target is the phosphorylated form of the RNA helicase p68 (p-p68).[1][2] Its downstream effects on the TME appear to be mediated through two distinct, and potentially context-dependent, mechanisms:

1. Inhibition of Wnt/β-catenin Signaling: In several cancer types, particularly TNBC, this compound has been shown to inhibit the nuclear translocation of β-catenin by disrupting its interaction with p-p68.[2] This leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation and survival.[1] The attenuation of this pathway is also linked to a more immune-permissive TME.

2. Inhibition of Mitochondrial Respiration: In SCLC models, this compound has been demonstrated to inhibit mitochondrial respiration, leading to a reduction in cellular energy levels.[3][7][8] This effect is also linked to the inhibition of DDX5 and results in impaired expression of genes necessary for oxidative phosphorylation.[7][8] This metabolic reprogramming can directly impact cancer cell viability and may also alter the metabolic landscape of the TME, influencing immune cell function.

Quantitative Data on this compound's Activity

In Vitro Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| TNBC Lines (average) | Triple-Negative Breast Cancer | 56 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10-20 | [9] |

| H69 | Small-Cell Lung Cancer | 39.81 ± 4.41 | [7][8] |

| H69AR | Chemo-resistant Small-Cell Lung Cancer | 69.38 ± 8.89 | [7][8] |

| Caki-1 | Renal Cell Carcinoma | ~10-21 | [9] |

| UMRC2 | Renal Cell Carcinoma | ~10-21 | [9] |

| PANC-1 | Pancreatic Cancer | ~10-21 | [9] |

| A549 | Lung Cancer | ~10-21 | [9] |

| MKN-45 | Gastric Cancer | ~10-21 | [9] |

| HepG2 | Liver Cancer | ~10-21 | [9] |

| HCT116 | Colorectal Cancer | ~10-21 | [9] |

| HT29 | Colorectal Cancer | ~10-21 | [9] |

| PC-3 | Prostate Cancer | ~10-21 | [9] |

| U251 | Glioblastoma | ~10-21 | [9] |

| HeLa | Cervical Cancer | ~10-21 | [9] |

| SK-MEL-28 | Melanoma | ~10-21 | [9] |

| OVCAR-3 | Ovarian Cancer | ~10-21 | [9] |

In Vivo Anti-tumor Efficacy

This compound demonstrates significant anti-tumor activity in various xenograft and syngeneic mouse models.

| Cancer Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 (TNBC) | This compound | 160 mg/kg, weekly | 54.4% | [10] |

| 320 mg/kg, weekly | 84.4% | [10] | ||

| 600 mg/kg, weekly | 100% | [10] | ||

| H69AR (SCLC) | This compound | 70 mg/kg, daily | Significant inhibition | [8][11] |

| 4T1 (TNBC) | This compound | 60 mg/kg, daily | 44% | [12] |

| Anti-PD-1 | - | 21% | [12] | |

| This compound + Anti-PD-1 | 60 mg/kg, daily | 61% | [12] | |

| This compound | 35 mg/kg, daily | 35% | [12] | |

| This compound + Anti-CTLA-4 | 35 mg/kg, daily | 67% | [12] | |

| This compound | 75 mg/kg, daily | 76% | [12] | |

| This compound + Anti-CTLA-4 | 75 mg/kg, daily | 81% | [12] |

Impact on the Tumor Immune Microenvironment

This compound has been shown to modulate the immune landscape within the TME, shifting it towards a more anti-tumorigenic state.

| Immune Cell Population | Effect | Cancer Model | Reference |

| Activated T Cells | Significant increase in tumor-infiltrating lymphocytes (TILs) | TNBC | [6] |

| CD4+ T Cells | Significant increase in TILs (in combination with nivolumab) | TNBC | [6] |

| Human Myeloid Populations | Decrease (associated with immunosuppression) | TNBC | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.

Caption: this compound's inhibition of mitochondrial respiration in SCLC.

Experimental Workflows

Caption: General workflow for in vivo efficacy studies of this compound.

Caption: Workflow for tumor-infiltrating lymphocyte (TIL) analysis.

Experimental Protocols

In Vivo Tumor Model

A common in vivo model for assessing this compound's efficacy, particularly in combination with immunotherapy, is the syngeneic 4T1 murine TNBC model.[12]

-

Cell Culture: 4T1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

-

Tumor Implantation: 5 x 10^5 4T1 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the mammary fat pad of female BALB/c mice.

-

Treatment: When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups. This compound is typically administered daily via oral gavage at doses ranging from 35 to 75 mg/kg.[12] Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) are administered intraperitoneally according to established protocols.

-

Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as a measure of toxicity.

-

Endpoint: At the end of the study, tumors are excised and weighed. A portion of the tumor is fixed in formalin for immunohistochemistry, and the remainder is processed for flow cytometry.

Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Dissociation: Tumors are minced and digested in a solution containing collagenase and DNase for 30-60 minutes at 37°C to generate a single-cell suspension.

-

Cell Staining:

-

Cells are washed and stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.

-

Fc receptors are blocked to prevent non-specific antibody binding.

-

Cells are then stained with a cocktail of fluorescently conjugated antibodies against cell surface markers. A typical panel for T-cell analysis includes:

-

CD45 (to identify immune cells)

-

CD3 (to identify T cells)

-

CD4 (to identify helper T cells)

-

CD8 (to identify cytotoxic T cells)

-

PD-1 (to assess T-cell exhaustion)

-

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A representative gating strategy is as follows:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Gate on live cells based on the viability dye.

-

Gate on CD45+ cells to select for immune cells.

-

From the CD45+ population, gate on CD3+ cells to identify T cells.

-

From the CD3+ population, gate on CD4+ and CD8+ T-cell subsets.

-

Immunohistochemistry (IHC)

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-